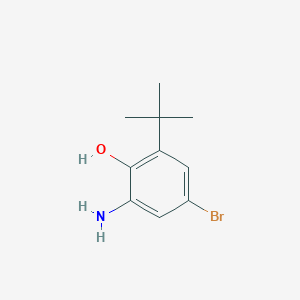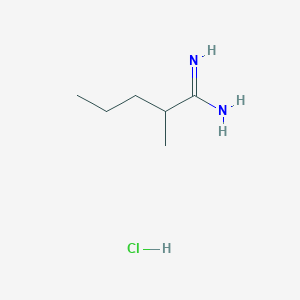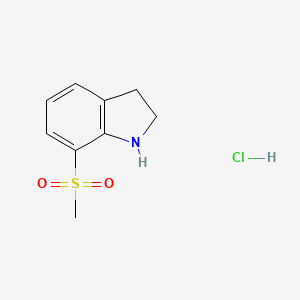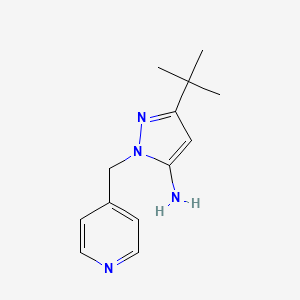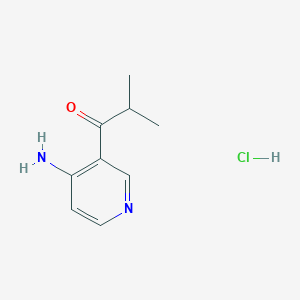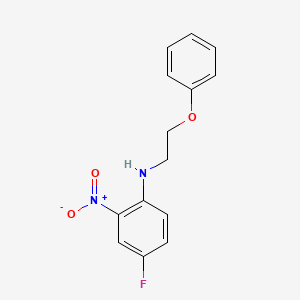
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline” is a chemical compound with the CAS Number: 1775892-27-7 . It has a molecular weight of 276.27 . The IUPAC name for this compound is N-(4-fluoro-2-nitrophenyl)-N-(2-phenoxyethyl)amine .
Molecular Structure Analysis
The InChI code for “4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline” is1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Spectroscopic Properties
A new synthetic method involving the SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups, has been developed. This approach facilitates the preparation of aniline oligomers characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies. The method's versatility is demonstrated by the synthesis and characterization of tetramers in the leucoemeraldine and emeraldine oxidation states, highlighting the compound's significance in materials science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Spectroscopic and Theoretical Insights
Spectroscopic studies, supported by density functional and ab initio theoretical calculations, provide insights into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. These studies reveal the importance of the gauche conformation for molecular stability and detail the vibrational behavior changes with temperature, offering valuable information for understanding molecular interactions and properties (Finazzi et al., 2003).
High-Temperature Electro-Optics
The compound's derivative has been utilized in synthesizing high molecular weight polycarbonate with significant thermal stability. These materials, soluble in common organic solvents, form high-quality films suitable for poling and electro-optic analysis, indicating potential applications in advanced electro-optic devices and materials (Suresh et al., 2003).
Amination of Aryl Fluorosulfonates
Amination techniques involving aryl fluorosulfonates have been explored, showing the compound's relevance in forming new C–N bonds. This research provides a foundation for developing commercial amination reactions of phenolic raw materials, suggesting its importance in synthetic organic chemistry (Hanley et al., 2016).
Electrochromic Materials Development
The compound has been used in creating novel electrochromic materials showing outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties highlight the compound's potential in developing new electrochromic devices (Li et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFCMPYGFSQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)



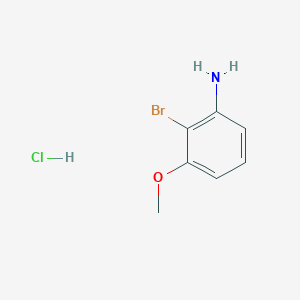
![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)
